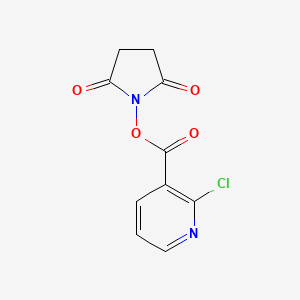

2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate

Description

2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate is a nicotinic acid derivative featuring a 2-chloronicotinate moiety esterified with a 2,5-dioxopyrrolidin-1-yl (succinimide) group. This structure renders it a reactive intermediate in organic synthesis, particularly in coupling reactions for pharmaceutical or materials science applications. The succinimide group facilitates nucleophilic substitution or radical-mediated reactions under catalytic conditions, while the 2-chloronicotinate component introduces halogenated aromatic reactivity .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O4/c11-9-6(2-1-5-12-9)10(16)17-13-7(14)3-4-8(13)15/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDPFYHLJOKKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate typically involves the reaction of 2-chloronicotinic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloronicotinate moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The pyrrolidinone ring can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxylated products.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxo derivatives of the pyrrolidinone ring.

Reduction Products: Hydroxylated derivatives of the pyrrolidinone ring.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. For example, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Halogen vs. Hydrazine Reactivity : The 2-chloro substituent in the target compound favors nucleophilic aromatic substitution (e.g., with amines or thiols), whereas the hydrazinyl group in its analog enables conjugation with carbonyl groups or metal coordination .

- Aromatic vs. Aliphatic Linkers: The pyrenylbutanoate analog (C₂₄H₁₉NO₄) introduces a hydrophobic, fluorescent moiety, contrasting with the smaller chloronicotinate group, which prioritizes electronic effects over bulkiness .

Reactivity and Catalytic Requirements

- Copper-Catalyzed Coupling: Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives require a heterogeneous copper catalyst for coupling with nitrogen-containing heterocycles, suggesting radical-ionic mechanisms. This contrasts with uncatalyzed nucleophilic substitutions in simpler chloronicotinates .

- Computational Insights : Ab initio/DFT studies on partial charges in heterocycles (e.g., pyridines) correlate with experimental coupling efficiency. For example, electron-deficient aromatic systems (like 2-chloronicotinate) exhibit higher reactivity toward nucleophiles under catalytic conditions .

Physicochemical Properties

- Stability : The hydrochloride salt of the hydrazinyl analog enhances stability under ambient conditions compared to the free base form of 2-chloronicotinate derivatives .

- Solubility: The pyrenylbutanoate analog’s hydrophobicity limits aqueous solubility, whereas the 2-chloronicotinate’s polar succinimide group improves solubility in polar aprotic solvents .

Data Tables

Table 1. Comparative Reactivity Under Catalytic Conditions

Table 2. Commercial Availability and Pricing

Biological Activity

2,5-Dioxopyrrolidin-1-yl 2-chloronicotinate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a pyrrolidine-2,5-dione moiety linked to a chlorinated nicotinic acid derivative. This unique structure allows it to engage in various chemical reactions and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction can lead to a decrease in enzyme activity, which is crucial in pathways such as metabolism and signal transduction.

- Receptor Modulation : It may also modulate receptor activity, influencing cellular responses to various stimuli.

Biological Studies and Findings

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Preliminary research suggests that the compound may exhibit cytotoxic effects on cancer cell lines. In vitro studies revealed that it could induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer).

- Neuroprotective Effects : Some studies have explored its potential neuroprotective effects in models of neurodegeneration, indicating that it may help mitigate oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Induction of apoptosis in HeLa and MCF-7 | |

| Neuroprotective | Reduction of oxidative stress in neuronal models |

Case Studies

Several case studies have highlighted the applications of this compound:

- Case Study 1 : A study focused on its antimicrobial properties reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant potential for development as an antibacterial agent.

- Case Study 2 : In a cancer research context, a comparative analysis with established chemotherapeutic agents showed that the compound induced higher rates of apoptosis in cancer cell lines than some conventional drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.